molecular formula C27H24OP2 B12516801 1,3-Bis(diphenylphosphino)propanemonooxide

1,3-Bis(diphenylphosphino)propanemonooxide

Cat. No.: B12516801
M. Wt: 426.4 g/mol
InChI Key: HYWRRFJMCVWAHL-UHFFFAOYSA-N
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Description

1,3-Bis(diphenylphosphino)propane monooxide: is an organophosphorus compound with the molecular formula (C₆H₅)₂POCH₂CH₂CH₂P(C₆H₅)₂ . This compound is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(diphenylphosphino)propane monooxide can be synthesized by the oxidation of 1,3-Bis(diphenylphosphino)propane. The typical procedure involves the following steps:

    Starting Material: 1,3-Bis(diphenylphosphino)propane.

    Oxidizing Agent: Hydrogen peroxide or other suitable oxidizing agents.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: The industrial production of 1,3-Bis(diphenylphosphino)propane monooxide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(diphenylphosphino)propane monooxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(diphenylphosphino)propane monooxide involves its ability to act as a bidentate ligand, forming stable complexes with various metals. The compound coordinates with metal centers through its phosphorus atoms, forming a six-membered chelate ring. This coordination enhances the stability and reactivity of the metal center, making it suitable for various catalytic processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(diphenylphosphino)propane monooxide is unique due to the presence of the oxide group, which enhances its stability and reactivity compared to its parent compound. The diphenylphosphino groups provide steric bulk, which can influence the selectivity and efficiency of catalytic processes .

Properties

Molecular Formula

C27H24OP2

Molecular Weight

426.4 g/mol

IUPAC Name

1,3-bis(diphenylphosphanyl)propan-1-one

InChI

InChI=1S/C27H24OP2/c28-27(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-22-29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2

InChI Key

HYWRRFJMCVWAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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